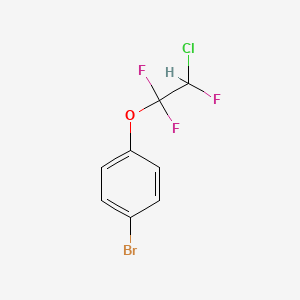
(1,1-difluoro-2-isocyanatoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-difluoro-2-isocyanatoethyl)benzene, also known as 1,1-difluoro-2-isocyanatoethylbenzene, is an isocyanate compound that has been used in a variety of scientific applications, including synthesis and lab experiments. This compound is a colorless, volatile liquid with a boiling point of about -4°C and a molecular weight of about 156.07 g/mol. It is a highly reactive compound and can be used in a variety of reactions, such as nucleophilic addition, Michael addition, and Diels-Alder reactions. Its reactivity and versatility make it a valuable reagent in the laboratory.
Aplicaciones Científicas De Investigación
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene has been used in a variety of scientific research applications, including:
1. As a reagent in the synthesis of heterocyclic compounds, such as difluorobenzene.
2. As a reagent in the synthesis of polymers.
3. As a reagent in the synthesis of polyurethanes.
4. As a reagent in the synthesis of fluorinated compounds.
5. As a reagent in the synthesis of pharmaceuticals.
6. As a reagent in the synthesis of bioconjugates.
7. As a reagent in the synthesis of polymeric materials.
Mecanismo De Acción
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene is a highly reactive compound and can be used in a variety of reactions, such as nucleophilic addition, Michael addition, and Diels-Alder reactions. Its reactivity is due to the presence of the isocyanate group, which is a highly reactive functional group. The isocyanate group can act as a nucleophile and can react with other molecules to form new bonds.
Biochemical and Physiological Effects
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene is a highly reactive compound and can react with other molecules, such as proteins, to form new bonds. The physiological effects of this compound are not well understood, but it is believed that it may have an effect on the body's immune system and may cause irritation to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene has several advantages and limitations when used in lab experiments. The advantages include its high reactivity and versatility, which makes it a valuable reagent in the laboratory. However, it is a highly reactive compound and must be handled with care and caution. In addition, it is a volatile liquid and can easily evaporate, so it must be stored in a tightly sealed container.
Direcciones Futuras
1. Further research into the biochemical and physiological effects of (1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene.
2. Development of new synthesis methods for the compound.
3. Investigation of the compound's potential applications in the pharmaceutical and biotechnology industries.
4. Development of new methods for the safe handling and storage of the compound.
5. Exploration of new uses for the compound in the laboratory.
6. Investigation of the compound's potential as a catalyst in organic reactions.
7. Exploration of the compound's potential as a drug delivery system.
8. Development of new methods for the safe disposal of the compound.
Métodos De Síntesis
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene can be synthesized in a variety of ways, including the following:
1. By reacting benzene with difluoroacetonitrile, followed by a reaction with phosgene.
2. By reacting benzene with difluoroacetonitrile, followed by a reaction with carbon dioxide.
3. By reacting benzene with difluoroacetic acid, followed by a reaction with phosgene.
4. By reacting benzene with difluoroacetic acid, followed by a reaction with carbon dioxide.
5. By reacting benzene with difluoromethyl chloroformate, followed by a reaction with phosgene.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,1-difluoro-2-isocyanatoethyl)benzene involves the reaction of 1,1-difluoroethane with phosgene to form 1,1-difluoro-2-chloroethyl isocyanate, which is then reacted with benzene in the presence of a base to yield the final product.", "Starting Materials": [ "1,1-difluoroethane", "Phosgene", "Benzene", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. 1,1-difluoroethane is reacted with phosgene in the presence of a catalyst to form 1,1-difluoro-2-chloroethyl isocyanate.", "2. The resulting 1,1-difluoro-2-chloroethyl isocyanate is then reacted with benzene in the presence of a base (e.g. sodium hydroxide) to yield (1,1-difluoro-2-isocyanatoethyl)benzene.", "3. The product can be purified through distillation or recrystallization." ] } | |
Número CAS |
2649014-69-5 |
Nombre del producto |
(1,1-difluoro-2-isocyanatoethyl)benzene |
Fórmula molecular |
C9H7F2NO |
Peso molecular |
183.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



